molecular formula C40H56O4 B1256373 Cycloviolaxanthin

Cycloviolaxanthin

Cat. No.: B1256373
M. Wt: 600.9 g/mol
InChI Key: RZEVGLVRLUDYEA-NIACDKIHSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cycloviolaxanthin (CAS No. 136624-30-1) is a tetraterpenoid carotenoid first isolated from red paprika (Capsicum annuum var. longum nigrum) . Its structure was elucidated as (3S,5R,6R,3'S,5'R,6'R)-3,6:3',6'-diepoxy-5,6,5',6'-tetrahydro-β,β-carotene-5,5'-diol, with the molecular formula C₄₀H₅₆O₄ and a molecular weight of 600.77 g/mol . The compound exhibits a pale red crystalline appearance in methanol/hexane, with a melting point of 193–194°C and UV absorption maxima at 427 nm, 453 nm, and 483 nm . Its symmetrical diepoxy-diol structure contributes to unique stability and spectroscopic properties, distinguishing it from other carotenoids.

Properties

Molecular Formula

C40H56O4

Molecular Weight

600.9 g/mol

IUPAC Name

(2R,4S)-1-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-18-[(2R,4S)-2-hydroxy-2,6,6-trimethyl-7-oxabicyclo[2.2.1]heptan-1-yl]-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-2,6,6-trimethyl-7-oxabicyclo[2.2.1]heptan-2-ol

InChI

InChI=1S/C40H56O4/c1-29(17-13-19-31(3)21-23-39-35(5,6)25-33(43-39)27-37(39,9)41)15-11-12-16-30(2)18-14-20-32(4)22-24-40-36(7,8)26-34(44-40)28-38(40,10)42/h11-24,33-34,41-42H,25-28H2,1-10H3/b12-11+,17-13+,18-14+,23-21+,24-22+,29-15+,30-16+,31-19+,32-20+/t33-,34-,37+,38+,39?,40?/m0/s1

InChI Key

RZEVGLVRLUDYEA-NIACDKIHSA-N

SMILES

CC(=CC=CC=C(C)C=CC=C(C)C=CC12C(CC(O1)CC2(C)O)(C)C)C=CC=C(C)C=CC34C(CC(O3)CC4(C)O)(C)C

Isomeric SMILES

C/C(=C\C=C\C=C(\C=C\C=C(\C=C\C12O[C@@H](CC1(C)C)C[C@]2(O)C)/C)/C)/C=C/C=C(/C=C/C34O[C@@H](CC3(C)C)C[C@]4(O)C)\C

Canonical SMILES

CC(=CC=CC=C(C)C=CC=C(C)C=CC12C(CC(O1)CC2(C)O)(C)C)C=CC=C(C)C=CC34C(CC(O3)CC4(C)O)(C)C

Synonyms

cycloviolaxanthin

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, including the formation of the bicyclic structure and the introduction of the hydroxyl groups. Common synthetic routes may involve:

    Cyclization reactions: to form the bicyclic core.

    Hydroxylation reactions: to introduce hydroxyl groups at specific positions.

    Isomerization reactions: to achieve the desired stereochemistry.

Industrial Production Methods

Industrial production of such complex molecules often requires advanced techniques such as:

    Catalytic processes: to ensure high yield and selectivity.

    Purification methods: like chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of double bonds to single bonds.

    Substitution: Replacement of functional groups with other groups.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate (KMnO4), Chromium trioxide (CrO3).

    Reducing agents: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4).

    Catalysts: Palladium on carbon (Pd/C), Platinum oxide (PtO2).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alkanes or alcohols.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: As a probe for studying biological pathways.

    Medicine: Potential therapeutic applications due to its unique structure.

    Industry: Use in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymatic activity.

    Receptors: Binding to cellular receptors to modulate signaling pathways.

    Pathways: Involvement in metabolic or signaling pathways.

Comparison with Similar Compounds

Structural and Molecular Comparisons

Cycloviolaxanthin shares structural similarities with epoxy-carotenoids such as Cucurbitaxanthin A, Cucurbitaxanthin B, and cis-Violaxanthin, but key differences in epoxy positioning, hydroxylation, and stereochemistry define their distinct properties (Table 1).

Table 1: Structural and Physicochemical Properties of this compound and Analogues

Compound Molecular Formula Molecular Weight (g/mol) CAS No. Epoxy Positions Hydroxyl Positions UV λmax (nm) Source
This compound C₄₀H₅₆O₄ 600.77 136624-30-1 3,6; 3',6' 5,5' 427, 453, 483 Capsicum annuum
Cucurbitaxanthin A C₄₀H₅₆O₃ 592.85 103955-77-7 3',6' 3,5' Not reported Cucurbitaceae plants
Cucurbitaxanthin B C₄₀H₅₆O₃ 592.85 107390-61-4 5,6; 3',6' 3,5' Not reported Cucurbitaceae plants
cis-Violaxanthin C₄₀H₅₆O₄ 600.77 N/A 5,8; 5',8' 3,3' ~445, 470 Plant chloroplasts

Key Observations :

  • Epoxy Group Arrangement : this compound’s 3,6:3',6'-diepoxy system contrasts with Cucurbitaxanthin A’s single 3',6'-epoxy group and Cucurbitaxanthin B’s 5,6:3',6'-diepoxy configuration . This difference impacts rigidity and light absorption profiles.
  • Hydroxylation : this compound has hydroxyl groups at C5 and C5' , while cis-Violaxanthin hydroxylates at C3 and C3' .
  • Symmetry : this compound’s symmetrical structure (evident in NMR and CD spectra) enhances stability compared to asymmetrical analogues like Cucurbitaxanthin B .

Spectroscopic and Stability Differences

  • UV/Vis Absorption : this compound’s absorption maxima (483 nm ) are redshifted compared to cis-Violaxanthin (~470 nm), reflecting extended conjugation from its diepoxy-diol system .
  • Thermal Stability : The higher melting point of this compound (193–194°C ) vs. Cucurbitaxanthin B (unreported) suggests stronger intermolecular interactions due to symmetrical hydroxyl and epoxy groups .
  • Isomerization : this compound forms (9Z)- and (13Z)-isomers under specific conditions, characterized by distinct UV and CD spectra . This contrasts with cis-Violaxanthin, which primarily adopts a 5,8-epoxy configuration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cycloviolaxanthin
Reactant of Route 2
Cycloviolaxanthin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.